2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole
Description
2-(Chloromethyl)-4-(propan-2-yl)-1,3-oxazole is a substituted oxazole derivative with the molecular formula C₇H₉ClNO (calculated molecular weight: 161.6 g/mol). The oxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. Key structural features include:
- Chloromethyl group (-CH₂Cl) at position 2: This group introduces reactivity for nucleophilic substitution or further functionalization.
- Isopropyl group (-CH(CH₃)₂) at position 4: A bulky, electron-donating substituent that enhances lipophilicity and may influence steric interactions.
This compound is of interest in medicinal chemistry and materials science due to the versatility of the oxazole scaffold and the reactive chloromethyl moiety .
Properties
IUPAC Name |
2-(chloromethyl)-4-propan-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTAZFCMCRBDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=COC(=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethyl-4-isopropyl-1,3-oxazole with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated or partially saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution: Formation of azide, thiocyanate, or amine derivatives.
Oxidation: Formation of oxazole derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of dihydro- or tetrahydro-oxazole derivatives.
Scientific Research Applications
Chemistry
2-(Chloromethyl)-4-(propan-2-yl)-1,3-oxazole serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for versatile modifications that can lead to the development of novel compounds.
Biology
The compound has been investigated for its potential as a bioactive agent with:
- Antimicrobial Properties: Studies have shown that it may inhibit the growth of certain bacteria and fungi.
- Anticancer Activity: Preliminary research indicates that it could affect cancer cell proliferation through specific molecular interactions.
Medicine
Due to its unique chemical structure, this compound is being explored as a drug candidate for various therapeutic applications. Its mechanism of action may involve:
- Interaction with enzymes or receptors.
- Modulation of biological pathways by forming covalent bonds with nucleophilic sites on proteins or DNA.
Industry
The compound finds applications in the development of advanced materials , such as:
- Polymers and coatings due to its stability and reactivity.
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Potential
Another study focused on the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines through activation of specific apoptotic pathways. The study highlighted the need for further exploration into its mechanism and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares substituent positions, electronic effects, and molecular properties of related oxazole derivatives:
Q & A
Basic Questions
Q. What spectroscopic and analytical methods are recommended for characterizing 2-(chloromethyl)-4-(propan-2-yl)-1,3-oxazole?
- Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR (e.g., 400 MHz Bruker spectrometer) in deuterated solvents (CDCl₃ or DMSO-d₆) to identify substituents on the oxazole ring and confirm chloromethyl (-CH₂Cl) and isopropyl groups. Peaks for the oxazole protons typically appear at δ 6.5–8.5 ppm, while CH₂Cl resonates at δ 3.8–4.2 ppm .
- IR Spectroscopy : Analyze functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹ and C-N/C-O stretches at ~1200–1600 cm⁻¹) using Shimadzu IR Tracer-100 .
- Mass Spectrometry : Confirm molecular weight (117.53 g/mol) via high-resolution mass spectrometry (HRMS) or ESI-MS .
- Melting Point Determination : Use SMP10-type devices to verify purity (e.g., melting range consistency with literature) .
Q. What are common synthetic routes to prepare the chloromethyl-oxazole core structure?
- Methodological Answer:
- Cyclization Approach : React a β-ketoamide or β-ketoester with a chloromethylating agent (e.g., chloromethyl methyl ether) in the presence of a dehydrating agent like POCl₃ or PPA. For example, cyclize 3-(propan-2-yl)-2-chloroacetamide derivatives under reflux conditions .
- Substitution Reactions : Modify preformed oxazole derivatives (e.g., 4-(propan-2-yl)-1,3-oxazole) via nucleophilic substitution using NaH or K₂CO₃ in DMSO/acetonitrile to introduce the chloromethyl group .
- Key Considerations : Optimize reaction time (4–18 hours) and temperature (reflux at 80–100°C) to maximize yield (typically 50–65%) .
Advanced Research Questions
Q. How can researchers optimize nucleophilic substitution at the chloromethyl group for functionalization?
- Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance reactivity by stabilizing transition states. For thiol or amine substitutions, use DMSO at 60–80°C .
- Base Choice : Triethylamine or DBU improves nucleophilicity by scavenging HCl byproducts. Avoid strong bases (e.g., NaOH) to prevent oxazole ring hydrolysis .
- Kinetic Monitoring : Use TLC or HPLC to track reaction progress. For example, monitor disappearance of starting material (Rf ~0.5 in ethyl acetate/hexane) .
- Data Contradictions : If unexpected byproducts form (e.g., oxidized derivatives), reduce reaction temperature or switch to milder bases like NaHCO₃ .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Methodological Answer:
- Comparative SAR Analysis : Construct a table comparing substituent effects (e.g., replacing isopropyl with fluorophenyl groups enhances enzyme inhibition but reduces solubility). For example:
| Compound | Substituent Position | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|---|
| Target compound | 4-isopropyl | 12.5 ± 1.2 | 0.8 |
| 2-(Chloromethyl)-5-fluorophenyl | 5-fluorophenyl | 8.3 ± 0.9 | 0.3 |
(Data adapted from interaction studies in )
- Target Validation : Use molecular docking (AutoDock Vina) to assess binding modes with proteins (e.g., c-Myc/Max/DNA complex). Contradictory activity may arise from off-target interactions, which can be tested via competitive binding assays .
- Solubility-Permeability Trade-offs : Address low bioavailability by synthesizing prodrugs (e.g., ester derivatives) or using co-solvents (PEG-400) in in vitro assays .
Q. How can computational methods guide the design of derivatives with enhanced stability?
- Methodological Answer:
- DFT Calculations : Use Gaussian 09 to model bond dissociation energies (BDEs) and identify vulnerable sites (e.g., C-Cl bond). Substituents at the 4-position (isopropyl) stabilize the oxazole ring via steric hindrance .
- MD Simulations : Run 100-ns simulations in GROMACS to predict aggregation tendencies. Derivatives with bulky groups (e.g., tert-butyl) show reduced thermal degradation .
- QSPR Models : Correlate logP values with experimental stability data to prioritize hydrophobic derivatives for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
